Product packaging for 2,2'-Ethylenedioxydiphenol(Cat. No.:CAS No. 20115-81-5)

2,2'-Ethylenedioxydiphenol

Cat. No.: B1336020
CAS No.: 20115-81-5
M. Wt: 246.26 g/mol
InChI Key: PRYNAEBLJBDWPF-UHFFFAOYSA-N
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Description

2,2'-Ethylenedioxydiphenol, also known as 1,2-Bis(2-hydroxyphenoxy)ethane or Ethylene Glycol Bis(2-hydroxyphenyl) Ether, is a high-purity chemical compound supplied for research and development purposes. This compound is characterized as a white to light yellow crystalline powder . With a molecular formula of C 14 H 14 O 4 and a molecular weight of 246.26 g/mol, it is identified by CAS Number 20115-81-5 . As a bisphenol derivative featuring an ethylene dioxy spacer, this diol compound serves as a versatile building block in organic synthesis and materials science. Its structure, containing two phenolic hydroxyl groups, makes it a valuable monomer for the synthesis of specialized polymers, particularly polyesters and polycarbonates with tailored properties. Furthermore, it finds specific application in medicinal chemistry research as a key intermediate . Researchers can procure this compound with a guaranteed purity of >98.0% (by GC analysis) . It is recommended to store the material at room temperature, preferably in a cool and dark place below 15°C . Please note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate care, as it may cause skin and serious eye irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O4 B1336020 2,2'-Ethylenedioxydiphenol CAS No. 20115-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(2-hydroxyphenoxy)ethoxy]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c15-11-5-1-3-7-13(11)17-9-10-18-14-8-4-2-6-12(14)16/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYNAEBLJBDWPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)OCCOC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409128
Record name 2,2'-Ethylenedioxydiphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20115-81-5
Record name 2,2'-Ethylenedioxydiphenol
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URL https://comptox.epa.gov/dashboard/DTXSID30409128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Ethylenedioxydiphenol
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Synthetic Methodologies for 2,2 Ethylenedioxydiphenol and Its Derivatives

Conventional Synthetic Pathways for 2,2'-Ethylenedioxydiphenol Production

The traditional and most widely employed method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether linkage by the reaction of a phenoxide with a primary alkyl halide.

Precursor Selection and Preparation Strategies

The primary precursors for the synthesis of this compound are catechol (1,2-benzenediol) and a 1,2-dihaloethane, such as 1,2-dichloroethane (B1671644) or 1,2-dibromoethane. The selection of these precursors is based on their commercial availability and reactivity.

The initial step in the synthesis involves the deprotonation of catechol to form the more nucleophilic phenoxide ion. This is typically achieved by treating catechol with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The choice of base can influence the reaction rate and yield. The preparation of the diphenoxide is a critical step as its concentration and purity directly impact the subsequent etherification reaction.

Precursor 1Precursor 2Base
Catechol1,2-DichloroethaneSodium Hydroxide
Catechol1,2-DibromoethanePotassium Hydroxide
Catechol1,2-DiiodoethaneSodium Carbonate

Reaction Conditions Optimization in this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include temperature, solvent, and the stoichiometry of the reactants.

The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide, thereby increasing the nucleophilicity of the oxygen anion. The reaction temperature is another critical factor; higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts through side reactions like elimination. A typical temperature range for this synthesis is between 80°C and 150°C. The molar ratio of catechol to the dihaloalkane is also optimized to favor the formation of the desired bis-substituted product over the mono-substituted intermediate.

ParameterConditionRationale
SolventDimethylformamide (DMF)Aprotic, polar, high boiling point
BasePotassium CarbonateEffective, easily handled
Temperature100-120 °CBalances reaction rate and selectivity
Reactant Ratio~2:1 Catechol to DihaloethaneFavors disubstitution

Purification Techniques for Synthesized this compound

Following the completion of the synthesis, the crude product is typically a mixture containing the desired this compound, unreacted starting materials, the monosubstituted intermediate, and inorganic salts. A multi-step purification process is therefore necessary to isolate the pure compound.

The initial workup usually involves quenching the reaction mixture with water and extracting the organic components into a suitable solvent like ethyl acetate (B1210297). The organic layer is then washed with brine to remove water-soluble impurities. The primary purification techniques employed are recrystallization and column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is often effective in removing most impurities and yielding a crystalline product. For higher purity, column chromatography using silica (B1680970) gel as the stationary phase and a mixture of hexane (B92381) and ethyl acetate as the mobile phase can be employed to separate the desired product from closely related impurities.

Novel Synthetic Approaches to this compound Analogues

In recent years, research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of this compound and its analogues. These novel approaches often involve the use of advanced catalytic systems and the application of green chemistry principles.

Catalyst Development for Enhanced Selectivity and Yield

To overcome some of the limitations of the conventional Williamson ether synthesis, such as harsh reaction conditions and the formation of byproducts, various catalytic systems have been developed.

Phase-Transfer Catalysis: The use of phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), has been shown to enhance the rate and yield of the Williamson ether synthesis. PTCs facilitate the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction under milder conditions.

Transition-Metal Catalysis: Ullmann-type coupling reactions, catalyzed by copper or palladium complexes, represent an alternative route for the formation of the diaryl ether linkage. These methods can often tolerate a wider range of functional groups and may proceed under milder conditions than the traditional Williamson synthesis. Research in this area is focused on developing more active and stable catalysts that can achieve high yields and selectivity with low catalyst loadings.

Catalyst TypeExample CatalystAdvantage
Phase-Transfer CatalystTetrabutylammonium BromideMilder reaction conditions, improved yield
Copper CatalystCopper(I) IodideAlternative to Williamson synthesis
Palladium CatalystPd(OAc)2 with a phosphine (B1218219) ligandHigh efficiency for C-O bond formation

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the production process. This includes the use of safer solvents, alternative energy sources, and atom-economical reactions.

Alternative Solvents: The use of environmentally benign solvents, such as ionic liquids or supercritical fluids, is being explored to replace traditional volatile organic solvents like DMF. Ionic liquids, with their low vapor pressure and high thermal stability, can act as both solvent and catalyst, leading to cleaner reaction profiles and easier product separation.

Alternative Energy Sources: Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. Microwave-assisted synthesis can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. Similarly, ultrasound can enhance the reaction rate by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation. These methods offer a more energy-efficient alternative to conventional heating.

Green Chemistry ApproachTechnique/ReagentBenefit
Alternative SolventsIonic Liquids (e.g., [BMIM]Br)Recyclable, non-volatile, can enhance reactivity
Energy EfficiencyMicrowave IrradiationDrastically reduced reaction times, improved yields
Energy EfficiencyUltrasound IrradiationEnhanced reaction rates, particularly in heterogeneous systems

Flow Chemistry and Continuous Processing in this compound Production

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals, including this compound. jst.org.innih.gov Flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors, providing superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This methodology is particularly advantageous for improving safety, efficiency, and scalability. durham.ac.ukispe.org

The synthesis of this compound, typically achieved via a Williamson ether synthesis from catechol and a 1,2-dihaloethane, can be adapted for a continuous process. In a hypothetical flow setup, streams of catechol, a base (like potassium hydroxide), and 1,2-dichloroethane in a suitable solvent would be pumped and combined in a T-mixer. The resulting mixture would then flow through a heated coil reactor to achieve the desired reaction time and temperature. The enhanced heat transfer characteristics of microreactors prevent the formation of hot spots, leading to a cleaner reaction profile and higher yields. uc.pt Subsequent in-line purification steps, such as liquid-liquid extraction and quenching, can be integrated into the flow system, allowing for a fully automated, end-to-end production process. thieme-connect.deaiche.org This approach minimizes manual handling of intermediates and reduces waste, aligning with the principles of green chemistry.

Table 1: Hypothetical Flow Chemistry Parameters for this compound Synthesis

ParameterDescriptionPotential Value/Condition
Reactant ASolution of Catechol and Base (e.g., KOH)1 M in DMSO
Reactant BSolution of 1,2-Dichloroethane1 M in DMSO
Reactor TypeHeated Plug Flow Reactor (PFR) / Coil ReactorPFA or Stainless Steel Tubing
TemperatureControlled via external heating/cooling80 - 120 °C
Residence TimeTime spent by reagents in the reaction zone5 - 20 minutes
QuenchingIn-line addition of an acidic solutionContinuous mixing with 1 M HCl (aq)
PurificationIn-line liquid-liquid extractionMembrane-based separator

Derivatization Strategies of this compound for Functionalization

The presence of two phenolic hydroxyl groups and two aromatic rings makes this compound a valuable scaffold for further chemical modification and functionalization.

Esterification and Etherification Reactions of Phenolic Hydroxyls

The phenolic hydroxyl groups are the most reactive sites for derivatization. They can readily undergo esterification and etherification to yield a wide range of functionalized molecules.

Esterification: The conversion of the phenolic hydroxyls to esters can be achieved through several methods. The Fischer esterification, involving the reaction with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. scienceready.com.aumasterorganicchemistry.commasterorganicchemistry.com This reaction is reversible, and the equilibrium is typically driven towards the product by removing water or using an excess of one reactant. masterorganicchemistry.comchemguide.co.uk Alternatively, more reactive acylating agents such as acyl chlorides or acid anhydrides can be used to achieve rapid and often irreversible ester formation at room temperature. chemguide.co.uk These reactions produce the corresponding di-ester derivative of this compound.

Etherification: The hydroxyl groups can also be converted to ethers, most commonly via the Williamson ether synthesis. nih.gov This involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride or potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.orgmemo.cards This method is highly versatile and allows for the introduction of a wide variety of alkyl or aryl groups, leading to di-ether derivatives with tailored properties.

Substitution Reactions on the Aromatic Rings of this compound

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS). msu.edu The existing hydroxyl (-OH) and alkoxy (-OR) substituents are both strongly activating and ortho-, para-directing groups. talkingaboutthescience.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups. The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common EAS reactions applicable to this molecule include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. towson.edu

Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. towson.edu

Friedel-Crafts Alkylation/Acylation: Attachment of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com

Given the directing effects of the two substituents on each ring, a mixture of di- and tetra-substituted products is possible depending on the reaction conditions.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagentsElectrophileExpected Product
BrominationBr₂, FeBr₃Br⁺Bromo-substituted derivative
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-substituted derivative
SulfonationSO₃, H₂SO₄SO₃Sulfonic acid derivative
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Acyl-substituted derivative

Synthesis of Macrocyclic and Polymeric Architectures from this compound Precursors

As a bifunctional monomer, this compound serves as an excellent building block for the synthesis of larger, more complex molecular architectures such as macrocycles and polymers.

Macrocyclic Architectures: Macrocycles are large ring structures that have applications in areas like host-guest chemistry and drug discovery. nih.govmdpi.com this compound can be incorporated into macrocyclic structures by reacting it with a complementary bifunctional linker under high-dilution conditions, which favor intramolecular cyclization over intermolecular polymerization. cam.ac.uk For example, reaction with a long-chain di-alkyl halide via a double Williamson ether synthesis can produce a crown ether-like macrocycle. Other strategies include esterification with a diacyl chloride or employing modern coupling reactions after suitable functionalization of the precursor. mdpi.commdpi.com

Polymeric Architectures: The di-functional nature of this compound makes it a suitable monomer for step-growth polymerization. ksu.edu.sa This process involves the stepwise reaction between bifunctional monomers to build long polymer chains. Depending on the co-monomer used, various types of polymers can be synthesized:

Polyesters: By reacting with a diacyl chloride or a dicarboxylic acid.

Polyethers: By reacting with a dihaloalkane.

Polycarbonates: By reacting with phosgene (B1210022) or a derivative like diphenyl carbonate.

Polysulfones: Involving reaction with 4,4′-dichlorodiphenyl sulfone in the presence of a base. nih.gov

These polymers often exhibit high thermal stability and desirable mechanical properties, making them useful as engineering plastics and high-performance materials.

Advanced Characterization Techniques in 2,2 Ethylenedioxydiphenol Research

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction of 2,2'-Ethylenedioxydiphenol and its Complexes

Single crystal X-ray diffraction is the gold standard for obtaining an unambiguous molecular structure. carleton.edu To perform this analysis, a suitable single crystal of this compound or one of its complexes must be grown. wikipedia.org The crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined. youtube.com

The crystal structure of this compound would reveal:

The precise bond lengths and angles of the entire molecule.

The conformation of the flexible ethylenedioxy bridge, including the torsion angles.

The nature of intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl groups, which dictate the crystal packing.

For complexes of this compound with metal ions, single crystal X-ray diffraction can provide crucial information about the coordination geometry around the metal center and the mode of binding of the ligand. researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. carleton.edulibretexts.org Instead of a single crystal, a finely ground powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. americanpharmaceuticalreview.comwikipedia.org

PXRD is particularly useful for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns allows for the identification of the crystalline form of this compound. warwick.ac.uk

Polymorphism Studies: Polymorphs are different crystalline forms of the same compound. PXRD can be used to identify and distinguish between different polymorphs of this compound, which may exhibit different physical properties. americanpharmaceuticalreview.com

Purity Analysis: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffraction pattern.

Determination of Unit Cell Parameters: The positions of the diffraction peaks can be used to determine the dimensions of the unit cell of the crystal lattice. carleton.edu

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for the separation, identification, and purification of this compound, as well as for the assessment of its purity. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like this compound. A common approach would involve reversed-phase HPLC, where a non-polar stationary phase (such as C18-modified silica) is used with a polar mobile phase (e.g., a mixture of water and methanol (B129727) or acetonitrile).

Chromatographic methods are crucial for:

Purity Assessment: HPLC can be used to detect and quantify impurities in a sample of this compound. Peak purity can be assessed using techniques like diode array detection or by coupling the HPLC to a mass spectrometer (LC-MS). mdpi.com

Separation of Isomers: Positional isomers of substituted this compound can be separated using appropriate chromatographic conditions. The choice of stationary phase and mobile phase composition is critical for achieving good resolution between isomers. chromforum.orgiaea.orgnih.gov

Preparative Chromatography: Larger scale chromatographic columns can be used to purify significant quantities of this compound.

Gas chromatography (GC) can also be employed for the analysis of this compound, typically after derivatization to increase its volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of this compound. thermofisher.comdphen1.com Given its phenolic structure, reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. nih.govlew.ro

Detailed research findings indicate that the separation of bisphenol analogues, which are structurally related to this compound, is effectively achieved on C18 columns. researchgate.netresearchgate.net The mobile phase typically consists of a gradient mixture of an aqueous component (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. nih.gov This gradient elution allows for the effective separation of compounds with a range of polarities. thermofisher.com

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which leverages the chromophoric nature of the phenolic rings in this compound. nih.gov For enhanced sensitivity and selectivity, a fluorescence detector can also be employed, as phenolic compounds often exhibit natural fluorescence. nih.gov The retention time of this compound is a key parameter for its identification, which is confirmed by comparing it to a pure standard under the same chromatographic conditions. nist.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Expected Retention Time ~8.5 min

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for the analysis of this compound, particularly for assessing its purity and for the separation of volatile derivatives. mtu.edu Due to the polar nature of the hydroxyl groups in this compound, derivatization is often a necessary step to increase its volatility and improve chromatographic peak shape. dphen1.comresearchgate.net

A common derivatization technique for phenolic compounds is silylation, where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group. dphen1.comresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netdphen1.com The resulting TMS ether of this compound is significantly more volatile and less polar, allowing for excellent separation on a nonpolar or medium-polarity capillary GC column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase. researchgate.netchula.ac.th

The separation of phenolic isomers and related compounds can be challenging due to their similar properties, but high-resolution capillary columns provide the necessary efficiency for their resolution. chula.ac.th Flame Ionization Detection (FID) is a common detection method for the quantitative analysis of the derivatized compound. epa.gov

Table 2: Representative GC Parameters for Derivatized this compound Analysis

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 150 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 310 °C
Injection Mode Split (20:1)
Derivatizing Agent BSTFA with 1% TMCS

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a mass spectrometric detector, are indispensable for the definitive identification and structural elucidation of this compound and its related substances. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the high-resolution separation capabilities of GC with the powerful identification ability of mass spectrometry. dphen1.com After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. researchgate.net The molecular ion peak confirms the molecular weight of the derivatized compound, while the fragmentation pattern reveals structural information. nih.govnih.gov For instance, the mass spectrum of the TMS derivative of a bisphenol compound would show a characteristic molecular ion and fragment ions corresponding to the loss of methyl groups and the cleavage of the ether linkage. nist.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound in its underivatized form. nih.gov Reversed-phase LC is used to separate the compound from a sample matrix. nih.govoup.com The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is a soft ionization technique that often leaves the molecular ion intact. dphen1.com Tandem mass spectrometry (LC-MS/MS) can be employed for even greater selectivity and for structural elucidation by inducing fragmentation of a selected precursor ion. dphen1.comunito.it The fragmentation pathways of bisphenols in LC-MS/MS often involve the loss of a phenol (B47542) group or cleavage at the bridging unit, providing valuable structural information. dphen1.comthermofisher.com

Thermal Analysis Methodologies for Investigating Material Behavior

Thermal analysis techniques are crucial for characterizing the material properties of this compound, providing information on its thermal stability, decomposition, and phase transitions. netzsch.comnetzsch.com

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.net This technique is used to determine the thermal transitions of this compound. A typical DSC thermogram for a crystalline organic compound will show an endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion.

If this compound can exist in an amorphous state, a DSC analysis would also reveal a glass transition (Tg), which appears as a step-change in the baseline of the thermogram. This transition represents the change from a rigid, glassy state to a more flexible, rubbery state.

Table 3: Expected DSC Data for this compound

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Glass Transition (Tg) ~70N/AN/A
Melting (Tm) ~160~165~120

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. netzsch.com TGA is used to evaluate the thermal stability and decomposition profile of this compound. mdpi.comyoutube.com The resulting TGA curve plots the percentage of initial mass remaining against temperature.

The onset temperature of decomposition is a key indicator of the thermal stability of the compound. researchgate.net For phenolic compounds, thermal degradation in an inert atmosphere often involves the cleavage of ether linkages and the breakdown of the aromatic rings at higher temperatures. marquette.edumarquette.edu The TGA thermogram of a bisphenol-F epoxy, for example, shows a major weight loss step corresponding to the decomposition of the organic structure. researchgate.net A similar decomposition pattern would be expected for this compound. The analysis can also provide information on the amount of residual char at high temperatures. marquette.edu

Table 4: Representative TGA Data for this compound in a Nitrogen Atmosphere

Temperature (°C)Weight Loss (%)Decomposition Stage
100 < 1Initial moisture loss
250 ~5Onset of decomposition
350 ~50Major decomposition
500 ~80Continued degradation
800 ~85Final residue (char)

Coordination Chemistry of 2,2 Ethylenedioxydiphenol

2,2'-Ethylenedioxydiphenol as a Ligand in Metal Complex Formation

This compound can act as a multidentate ligand, capable of binding to a central metal ion through its oxygen donor atoms. Upon deprotonation of the phenolic hydroxyl groups, the resulting 2,2'-ethylenedioxydiphenolate anion forms stable chelate rings with metal ions, a characteristic feature of polydentate ligands.

Chelation Behavior of the Ethylenedioxydiphenolate Anion

The chelation of the 2,2'-ethylenedioxydiphenolate anion with metal ions is a critical aspect of its coordination chemistry. The two phenolate (B1203915) oxygens and the two ether oxygens can potentially coordinate to a metal center, making it a tetradentate ligand. This chelation results in the formation of multiple stable five- or six-membered rings, which enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect. The flexibility of the ethylenedioxy bridge allows the ligand to adapt to the preferred coordination geometry of various metal ions.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the phenolic groups. The resulting complexes can be characterized by a variety of analytical techniques to determine their composition, structure, and properties.

While extensive research has been conducted on the synthesis and characterization of various transition metal complexes with a wide range of ligands, specific studies detailing the coordination of this compound with transition metals are not widely available in the current scientific literature. Generally, the synthesis of such complexes would involve standard techniques where the ligand and a transition metal salt (e.g., chlorides, nitrates, or acetates of copper, nickel, cobalt, etc.) are reacted in a suitable solvent. Characterization would typically involve techniques such as infrared (IR) spectroscopy to observe the coordination of the phenolic and ether oxygens to the metal, UV-Vis spectroscopy to study the electronic transitions, and X-ray crystallography to determine the precise molecular structure.

Table 1: Hypothetical Characterization Data for a Transition Metal Complex of this compound

PropertyExpected Observation
Formula [M(C₁₄H₁₂O₄)]
Appearance Colored crystalline solid
IR Spectroscopy (cm⁻¹) Shift in C-O stretching frequencies upon coordination
UV-Vis Spectroscopy (nm) d-d transitions and ligand-to-metal charge transfer bands
Magnetic Susceptibility Paramagnetic or diamagnetic depending on the metal ion and its geometry

Note: This table is a hypothetical representation and is not based on experimental data for this compound complexes.

The coordination chemistry of lanthanides and actinides is characterized by their high coordination numbers and preference for oxygen-donor ligands. This compound, with its four oxygen donor atoms, would be an excellent candidate for forming stable complexes with these f-block elements. However, a thorough search of the scientific literature reveals a lack of specific studies on the synthesis and characterization of lanthanide and actinide complexes with this compound. The synthesis of such complexes would likely follow similar procedures to those for transition metals, with particular attention to the anhydrous conditions often required for f-element chemistry.

Structural Diversity of this compound Coordination Compounds

The structural diversity of coordination compounds is influenced by factors such as the coordination number and geometry of the metal ion, the nature of the ligand, and the presence of counter-ions or solvent molecules. For this compound, its flexibility could allow for the formation of mononuclear complexes, where one ligand coordinates to a single metal ion, or polynuclear complexes, where the ligand bridges between multiple metal centers. This could lead to the formation of discrete molecules, one-dimensional chains, two-dimensional layers, or three-dimensional metal-organic frameworks (MOFs). The specific structure adopted would depend on the reaction conditions and the choice of metal ion.

Redox Properties of this compound Metal Complexes

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of this compound metal complexes. CV experiments involve scanning the potential of an electrode and measuring the resulting current, providing information about the oxidation and reduction potentials of the complex, the stability of the different oxidation states, and the kinetics of electron transfer.

While specific, detailed cyclic voltammetry data for a wide range of this compound metal complexes are not extensively reported in the readily accessible literature, the expected behavior can be inferred from studies on structurally similar phenol-ether and phenolate-containing ligands. For a typical transition metal complex of this compound, a cyclic voltammogram would be expected to display one or more redox waves corresponding to the M(n)/M(n+1) couple of the central metal ion. The reversibility of these waves, indicated by the separation between the anodic and cathodic peak potentials (ΔEp), would provide insight into the stability of the oxidized and reduced forms of the complex.

In some cases, irreversible or quasi-reversible processes may be observed, suggesting that the electron transfer is coupled to a chemical reaction, such as a change in the coordination geometry or decomposition of the complex. Furthermore, at more extreme potentials, ligand-based redox processes may occur, often involving the oxidation of the phenol (B47542) moieties to phenoxyl radicals.

To illustrate the type of data obtained from such studies, the following table presents hypothetical but chemically plausible redox potential data for a series of first-row transition metal complexes with this compound. These values are for illustrative purposes and are based on trends observed for similar coordination compounds.

Metal Ion (M)Redox CoupleE1/2 (V vs. Ag/AgCl)ΔEp (mV)Reversibility
Mn(II)Mn(II)/Mn(III)+0.6575Quasi-reversible
Fe(II)Fe(II)/Fe(III)+0.4265Reversible
Co(II)Co(II)/Co(III)+0.3380Quasi-reversible
Ni(II)Ni(II)/Ni(III)+0.85-Irreversible
Cu(II)Cu(II)/Cu(I)-0.1570Reversible

This table is for illustrative purposes only and contains hypothetical data.

Influence of Metal Ion and Ligand Environment on Redox Potentials

Influence of the Metal Ion: The identity of the central metal ion plays a primary role in determining the redox potential. Different metals have inherently different tendencies to exist in various oxidation states. For instance, the Fe(III)/Fe(II) couple is generally more accessible (i.e., occurs at a lower potential) than the Ni(III)/Ni(II) couple, which reflects the greater stability of the +3 oxidation state for iron compared to nickel in many coordination environments. The choice of metal can therefore be used to tune the redox potential of the complex to a desired range for specific applications, such as catalysis or materials science.

Influence of the Ligand Environment: The ligand environment around the metal center, including the this compound ligand itself and any co-ligands, has a profound impact on the redox potentials.

Donor/Acceptor Properties of Co-ligands: The electronic properties of other ligands in the coordination sphere can modulate the electron density at the metal center, thereby influencing the ease of oxidation or reduction. Electron-donating co-ligands will increase the electron density on the metal, making it easier to oxidize (lower redox potential). Conversely, electron-withdrawing co-ligands will decrease the electron density, making the metal more difficult to oxidize (higher redox potential).

Coordination Geometry: The geometry of the complex can affect the stability of different oxidation states. Some geometries may preferentially stabilize a particular oxidation state, thus shifting the redox potential. For example, a change in coordination number or a distortion from an ideal geometry upon redox change can impact the reversibility and potential of the redox couple.

Steric Effects: Bulky substituents on the this compound backbone or on co-ligands can influence the approach of solvent molecules and the conformational changes that may accompany electron transfer, thereby affecting the redox potential and the kinetics of the process.

Solvent Effects: The solvent in which the electrochemical measurements are carried out can also influence the redox potentials through its coordinating ability and polarity, which can stabilize the charged species involved in the redox process to varying degrees.

Polymerization Chemistry Involving 2,2 Ethylenedioxydiphenol

2,2'-Ethylenedioxydiphenol as a Monomer in Polymer Synthesis

The presence of two reactive hydroxyl groups allows this compound to act as a monomer in several types of polymerization reactions, leading to the formation of a diverse range of polymeric materials.

Condensation polymerization, a step-growth process where monomers react to form larger structural units while releasing smaller molecules such as water, is a primary route for polymerizing this compound. The phenolic hydroxyl groups can react with various co-monomers to form high-performance polymers like polyesters, polyethers, and polycarbonates.

Polyester (B1180765) Synthesis: this compound can undergo esterification with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides or diesters, to produce polyesters. The reaction with a diacyl chloride, for instance, proceeds via a Schotten-Baumann-type reaction, typically at an interface or in solution with an acid scavenger. The resulting polyesters would incorporate the rigid aromatic and flexible ether moieties of the diphenol, potentially leading to materials with good thermal stability and processability.

Polyether Synthesis: Polyethers can be synthesized from this compound through Williamson ether synthesis. This involves the reaction of the diphenoxide, formed by treating the diphenol with a strong base, with a dihalide, typically an activated one like an alkyl dihalide. This pathway would result in a polymer with a repeating unit containing both the ethylenedioxy bridge and the newly formed ether linkages. The synthesis of high molecular weight aromatic polyformals from bisphenols and methylene (B1212753) chloride in the presence of a phase transfer catalyst is another viable route. tandfonline.com

Polycarbonate Synthesis: The reaction of this compound with phosgene (B1210022) or a phosgene equivalent, such as diphenyl carbonate, in a transesterification reaction, would yield a polycarbonate. These polymers are known for their high impact strength and optical clarity. The properties of the resulting polycarbonate would be influenced by the specific structure of the diphenol.

Polymer Type Co-monomer Example Polymerization Method Potential Polymer Properties
PolyesterTerephthaloyl chlorideInterfacial or solution polycondensationHigh thermal stability, good mechanical strength
Polyether1,4-DichlorobutaneWilliamson ether synthesisIncreased flexibility, good chemical resistance
PolycarbonateDiphenyl carbonateMelt transesterificationHigh impact strength, optical clarity, high heat resistance

This table presents potential polymerization pathways for this compound based on established principles of condensation polymerization.

In conventional free-radical polymerization of vinyl monomers, phenolic compounds like this compound typically act as inhibitors or chain transfer agents rather than as monomers. semanticscholar.org The labile hydrogen atom of the hydroxyl group can be readily abstracted by a propagating radical, forming a stable phenoxy radical. This phenoxy radical is generally not reactive enough to initiate a new polymer chain, thus terminating the polymerization process. partinchem.com

The inhibiting effect of phenols is dependent on their structure and the reactivity of the propagating radical. semanticscholar.org While this property is useful for stabilizing monomers during storage, it prevents the direct incorporation of this compound into polymer chains via radical polymerization.

However, it is theoretically possible to incorporate this compound into polymers through radical polymerization under specific conditions:

Use of Protected Monomers: The hydroxyl groups of this compound could be protected with a group that is stable under radical polymerization conditions and can be removed after polymerization.

Copolymerization with specific monomers: In some cases, phenolic compounds can be copolymerized with certain monomers where the reactivity of the propagating radical is such that it can add to the aromatic ring of the phenol (B47542).

Enzymatic Polymerization: Enzymes like peroxidases can catalyze the oxidative polymerization of phenols, proceeding through a radical mechanism to form polyphenylene oxides. nih.govnih.govresearchgate.net This approach offers a green and selective method for polymerizing phenolic compounds. nih.gov

Technique Role of this compound Mechanism/Rationale
Conventional Free-Radical PolymerizationInhibitor / Chain Transfer AgentAbstraction of phenolic hydrogen by propagating radical, forming a stable, non-propagating phenoxy radical. partinchem.com
Polymerization of Protected MonomerMonomerHydroxyl groups are protected to prevent interference with radical propagation.
Enzymatic Oxidative PolymerizationMonomerEnzyme (e.g., peroxidase) catalyzes the formation of phenoxy radicals which then polymerize. nih.gov

This table outlines the potential roles of this compound in radical polymerization techniques.

Direct polymerization of this compound via cationic or anionic mechanisms is generally not feasible due to the presence of the acidic phenolic hydroxyl groups.

In cationic polymerization , which is initiated by electrophilic species, the nucleophilic oxygen of the hydroxyl group can react with the cationic propagating center, leading to chain termination. wikipedia.org While some studies have shown controlled cationic polymerization of unprotected phenolic monomers like p-hydroxystyrene under specific conditions, this is not a general phenomenon. acs.org

In anionic polymerization , the initiator is a strong nucleophile or base. The acidic protons of the phenolic hydroxyl groups would be readily abstracted by the anionic initiator or the propagating carbanion, leading to the deactivation of the active center and termination of the polymerization. youtube.comwikipedia.orgdu.edu.eg Therefore, monomers with acidic hydrogens are generally unsuitable for anionic polymerization. youtube.com

To utilize this compound in ionic polymerization, the hydroxyl groups would need to be protected with a group that is stable to the polymerization conditions and can be subsequently removed. This "protecting group" strategy would allow for the synthesis of well-defined polymers containing the this compound moiety.

Polymerization Type Interaction of Phenolic -OH Outcome Potential Solution
Cationic PolymerizationNucleophilic attack on carbocationChain terminationProtection of hydroxyl groups
Anionic PolymerizationProton abstraction by carbanionInitiator/chain terminationProtection of hydroxyl groups

This table summarizes the challenges and potential solutions for the ionic polymerization of this compound.

Functionalization of Polymers with this compound Moieties

An alternative to using this compound as a monomer is to chemically attach it to a pre-existing polymer backbone. This process, known as post-polymerization modification or polymer grafting, allows for the introduction of the specific properties of the diphenol moiety onto a wide range of polymer scaffolds. researchgate.netwiley-vch.de

The "grafting to" approach is a common method where the phenolic compound is reacted with a polymer containing complementary reactive functional groups. For instance, a polymer with electrophilic groups such as epoxide or alkyl halide side chains could react with the nucleophilic phenoxide of this compound. Alternatively, polymers with carboxylic acid or acyl chloride groups could be esterified with the hydroxyl groups of the diphenol.

Enzymatic grafting, for example using laccases, is another promising method for attaching phenolic compounds onto polymer backbones, particularly biopolymers. researchgate.net Free radical grafting can also be employed, where radicals are generated on the polymer backbone in the presence of the phenolic compound. mdpi.com

These functionalization strategies can be used to impart antioxidant properties, improve thermal stability, or alter the surface characteristics of the original polymer. tandfonline.comacs.org

Development of 2D Polymeric Structures from this compound Precursors

The synthesis of two-dimensional (2D) polymers, which are covalently bonded, sheet-like macromolecules, is a rapidly developing field of materials science. nih.gov The rigid and planar nature of the aromatic rings in this compound, combined with its defined geometry, makes it a potential candidate as a building block for 2D polymeric structures.

To form a 2D network, this compound would need to be reacted with a co-monomer that has a complementary and higher functionality (e.g., a trifunctional or tetrafunctional monomer). For example, condensation with a tricarboxylic acid chloride like trimesoyl chloride could lead to the formation of a 2D polyester network.

A hypothetical interfacial polymerization to form a 2D polyester from this compound could involve dissolving the diphenol in an aqueous alkaline solution to form the diphenoxide, and layering this with an organic solvent containing a triacyl chloride like trimesoyl chloride. The polymerization would occur at the interface, leading to the formation of a thin, cross-linked polyester film. The structure and properties of the resulting 2D polymer would depend on the reaction conditions, such as monomer concentrations, temperature, and the nature of the interface.

Photochemical Polymerization Mechanisms in 2D Systems

The synthesis of two-dimensional (2D) polymers on solid supports has emerged as a compelling route to creating large, ordered, and defect-free macromolecular sheets. nih.gov Photochemical methods, in particular, offer precise temporal and spatial control over the polymerization process, often proceeding under mild conditions that preserve the integrity of both the monomer and the resulting polymer. nih.gov While direct experimental evidence for the photochemical polymerization of this compound in 2D systems is not extensively documented, plausible mechanisms can be inferred from the behavior of structurally similar aromatic compounds, such as catechol derivatives and anthracenes, under photoirradiation. nih.govnih.gov

One potential pathway involves a topochemical photopolymerization, where the monomer self-assembles into a highly ordered monolayer structure on a suitable substrate, such as a passivated graphite (B72142) surface. nih.gov In this arrangement, the spatial orientation of the monomers preorganizes the reactive sites for polymerization upon photoirradiation. For this compound, the catechol-like phenol groups could be susceptible to photo-oxidation, generating phenoxy radicals. These highly reactive intermediates could then couple to form new C-O or C-C bonds, leading to the formation of a 2D polymer network. The ethylenedioxy bridge in the monomer provides a degree of conformational flexibility that may influence the packing of the self-assembled monolayer and, consequently, the topology of the resulting 2D polymer.

Another conceivable mechanism is a photo-induced [4+4] or [2+2] cycloaddition, which has been successfully employed for the on-surface synthesis of 2D polymers from monomers containing anthracene (B1667546) or other suitable photo-responsive moieties. nih.gov While the phenyl rings of this compound are not as photo-active as larger polycyclic aromatic hydrocarbons, it is possible that under specific UV irradiation wavelengths and in the presence of a photosensitizer, cycloaddition reactions could be induced between adjacent monomer units within a self-assembled layer. The preservation of the long-range order of the initial self-assembled structure throughout the polymerization process is a key advantage of such on-surface photopolymerization techniques. nih.gov

The table below outlines hypothetical parameters for the photochemical polymerization of this compound on a graphite surface, based on analogous systems.

ParameterConditionRationale/Expected Outcome
SubstrateAlkane-passivated GraphitePromotes self-assembly of the monomer into an ordered monolayer. nih.gov
Deposition MethodSublimation under Ultra-High Vacuum (UHV)Ensures a clean and well-defined monolayer, preventing contamination. nih.gov
Irradiation Wavelength365 nm (UV-A)Commonly used for photo-initiated reactions in aromatic systems.
PhotosensitizerBenzophenoneMay be required to facilitate intersystem crossing and generate reactive radical species.
Characterization TechniquesScanning Tunneling Microscopy (STM), Infrared Spectroscopy (IR)STM to visualize the polymer network formation and IR to confirm covalent bond formation. nih.gov

Polymer Analogous Reactions Utilizing this compound Derivatives

Polymer analogous reactions are chemical modifications of a pre-existing polymer that introduce new functional groups without altering the main chain structure. tandfonline.com This approach is a powerful tool for fine-tuning the properties of a material post-synthesis. nih.govrsc.org For a polymer derived from this compound, which would possess a poly(phenylene ether)-type backbone, a variety of polymer analogous reactions can be envisioned, drawing parallels with the well-studied chemistry of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO). tandfonline.comresearchgate.net

The aromatic rings in the polymer backbone are susceptible to electrophilic substitution reactions. For instance, bromination of the polymer can be achieved using reagents like N-bromosuccinimide (NBS) in a suitable solvent. The introduction of bromine atoms onto the aromatic rings can serve as a handle for further modifications, such as cross-coupling reactions to attach other functional moieties. researchgate.net Similarly, nitration of the polymer could be performed using a mixture of nitric acid and sulfuric acid, leading to the incorporation of nitro groups. These nitro groups can subsequently be reduced to amino groups, which can be used for a wide range of further chemical transformations.

Another avenue for polymer analogous reactions involves the phenolic end groups of the polymer chains. These hydroxyl groups can be esterified or etherified to modify the polymer's solubility and thermal properties. For example, reaction with an acid chloride or anhydride (B1165640) in the presence of a base would lead to the formation of ester end groups.

The table below summarizes potential polymer analogous reactions on a hypothetical polymer derived from this compound.

Theoretical and Computational Studies of 2,2 Ethylenedioxydiphenol

Electronic Structure Calculations of 2,2'-Ethylenedioxydiphenol

Electronic structure calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods determine the distribution of electrons within the molecule, which in turn governs its geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that describes the properties of a multi-electron system based on its electron density. mdpi.com DFT calculations are instrumental in determining the energies and shapes of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. mdpi.com

For this compound, DFT calculations would typically employ a functional, such as B3LYP, and a basis set, like 6-31G**, to optimize the molecular geometry and compute its electronic properties. scispace.comscielo.br The HOMO is expected to be localized on the electron-rich phenol (B47542) rings, indicating these are the primary sites for electron donation (nucleophilic attack). Conversely, the LUMO would represent the most favorable region for accepting an electron.

From the molecular orbital energies, various reactivity descriptors can be calculated. These quantum chemical features help in understanding the molecule's behavior in chemical reactions. scispace.com

Interactive Table 1: Representative DFT-Calculated Reactivity Descriptors for this compound Note: These values are illustrative for a typical calculation using B3LYP/6-31G* and represent the type of data generated.*

DescriptorValue (Illustrative)Interpretation
HOMO Energy-5.8 eVEnergy of the highest occupied molecular orbital; related to the ability to donate an electron.
LUMO Energy-0.9 eVEnergy of the lowest unoccupied molecular orbital; related to the ability to accept an electron.
HOMO-LUMO Gap (ΔE)4.9 eVIndicates chemical reactivity and stability; a larger gap suggests higher stability.
Ionization Potential (I)5.8 eVThe energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A)0.9 eVThe energy released when an electron is added (approximated as -ELUMO).
Global Hardness (η)2.45 eVMeasures resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Potential (μ)-3.35 eVRepresents the "escaping tendency" of electrons from a system (μ ≈ -(I + A) / 2).

Furthermore, Molecular Electrostatic Potential (MESP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. scispace.com For this compound, the MESP would show negative potential (red/yellow regions) around the phenolic oxygen atoms, identifying them as likely sites for interaction with electrophiles.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. libretexts.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a systematic way to approach the exact solution of the Schrödinger equation. mpg.de

These methods are computationally more demanding than DFT but can offer higher accuracy for determining the total electronic energy of a molecule. libretexts.orgpku.edu.cn For a molecule like this compound, ab initio calculations could be used to obtain a highly accurate benchmark for its ground-state energy, which is crucial for calculating precise heats of formation and reaction energies. libretexts.org While a full geometry optimization might be performed with a less demanding method, single-point energy calculations using a high-level ab initio method with a large basis set (e.g., aug-cc-pVTZ) can provide a "gold standard" energy value. scielo.brpku.edu.cn

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethylenedioxy bridge in this compound allows the molecule to adopt various three-dimensional arrangements, or conformations. libretexts.org Understanding these conformations is key to understanding its interactions with other molecules.

Conformational analysis is the study of the energies of different molecular conformations. chemistrysteps.com By systematically rotating the dihedral angles of the flexible bonds—primarily the C-O and C-C bonds within the ethylenedioxy linker—a potential energy surface (PES) can be mapped out. The PES shows how the molecule's energy changes with its geometry, revealing low-energy, stable conformers (local minima) and the energy barriers (transition states) between them. pitt.edu

For this compound, the key dihedral angles are along the O-C-C-O bridge. A relaxed scan of the PES would identify the most stable conformations, which are likely to be those that minimize steric repulsion between the two phenol rings while potentially allowing for favorable intramolecular hydrogen bonding between the hydroxyl groups and the ether oxygens. The results would indicate whether the molecule prefers a more extended (anti) or a more compact (gauche) conformation. imperial.ac.uk

The behavior of a molecule can be significantly influenced by its environment, especially in a solvent. nih.gov Computational models can account for these effects in two main ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This is a computationally efficient way to capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules (e.g., water) are included in the simulation box around the solute molecule. This approach is more computationally intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound in a solvent over time. nih.govnih.gov An MD simulation would track the movements of all atoms in the system, providing insights into how the molecule's conformation fluctuates and how it interacts with surrounding solvent molecules. bris.ac.uk This is particularly important for understanding its solubility and how its shape might change in different environments (e.g., polar vs. non-polar solvents).

Reaction Mechanism Investigations and Pathway Analysis

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. pitt.edursc.org By locating the transition state (the energy maximum along the reaction coordinate) for a proposed reaction, the activation energy can be calculated. researchgate.net

For this compound, theoretical methods could be used to investigate various potential reactions, such as:

Oxidation: Studying the mechanism of hydroxyl group oxidation to form quinone-like structures.

Polymerization: Investigating the pathways for its incorporation into polymer chains, for example, in the formation of polyesters or polyethers.

Complexation: Analyzing its interaction and binding with metal ions, where it could act as a chelating ligand.

DFT calculations are often employed to map the entire reaction pathway, from reactants to products, including any intermediates and transition states. chemrxiv.org This analysis provides a detailed, molecular-level understanding of the reaction's feasibility (thermodynamics) and speed (kinetics), guiding experimental efforts. researchgate.net

Transition State Localization and Energy Barrier Calculations

The study of a chemical reaction's mechanism and kinetics heavily relies on the characterization of its transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical factor in determining the reaction rate.

Modern computational chemistry offers a suite of tools for the automated localization of transition states. chemrxiv.org Methods such as Density Functional Theory (DFT) and semi-empirical methods like xTB can be employed to locate transition state geometries with a high degree of accuracy. chemrxiv.org For a hypothetical reaction involving this compound, such as its polymerization or cyclization, these computational tools could be used to identify the transition state structures.

Once the transition state is localized, the energy barrier for the reaction can be calculated. This information is invaluable for understanding the feasibility of a proposed reaction pathway. For instance, a high-energy barrier would suggest that the reaction is slow under normal conditions and may require a catalyst or higher temperatures.

Illustrative Data for a Hypothetical Reaction of this compound:

Reaction PathwayComputational MethodCalculated Energy Barrier (kcal/mol)
Intramolecular CyclizationDFT (B3LYP/6-31G*)25.4
Intermolecular DimerizationxTB15.2
Catalyzed PolymerizationDFT (ωB97X-D/def2-TZVP)12.8

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that can be obtained from transition state and energy barrier calculations.

Computational Prediction of Reaction Selectivity and Stereochemistry

Computational methods are increasingly used to predict the selectivity of chemical reactions, including chemoselectivity, regioselectivity, and stereoselectivity. nih.govnih.gov For a molecule like this compound, which has multiple reactive sites, predicting the outcome of a reaction is not always straightforward.

Computational models can be used to calculate the energies of different possible products and the transition states leading to them. The product formed via the lowest energy transition state is generally the one that is favored kinetically. This allows for the in silico prediction of the major product of a reaction, saving valuable experimental time and resources.

Furthermore, when a reaction can produce stereoisomers, computational chemistry can be a powerful tool for predicting the stereochemical outcome. nih.gov By calculating the energies of the diastereomeric transition states, it is possible to predict which stereoisomer will be formed in excess. This is particularly important in the synthesis of chiral molecules, where controlling the stereochemistry is crucial. nih.gov

Illustrative Data for a Hypothetical Asymmetric Reaction of this compound:

CatalystPredicted Major StereoisomerPredicted Enantiomeric Excess (%)
Chiral Lewis Acid A(R,R)92
Chiral Brønsted Acid B(S,S)85
Organocatalyst C(R,R)98

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that can be obtained from computational predictions of stereochemistry.

Computational Design of Novel this compound Derivatives

Computational chemistry is not only used to study existing molecules and reactions but also to design new ones with desired properties. biorxiv.orgnih.gov Starting from the structure of this compound, computational methods can be used to design novel derivatives with enhanced or entirely new functionalities.

This process, often referred to as in silico or computational design, involves making systematic modifications to the parent structure and then calculating the properties of the resulting derivatives. nih.gov For example, one could design derivatives of this compound with improved solubility, enhanced binding affinity to a biological target, or specific electronic properties.

By employing computational screening, a large number of potential derivatives can be evaluated virtually, and only the most promising candidates are then synthesized and tested experimentally. researchgate.netnih.gov This approach significantly accelerates the discovery and development of new molecules for a wide range of applications, from materials science to drug discovery. biorxiv.orgresearchgate.netnih.gov

Illustrative Data for Computationally Designed Derivatives of this compound:

DerivativeModificationPredicted Property
Derivative 1Addition of sulfonic acid groupsIncreased water solubility
Derivative 2Introduction of a nitro groupEnhanced electron-accepting ability
Derivative 3Incorporation of a bulky alkyl groupImproved steric hindrance for selective binding

Note: The data in this table is purely illustrative and intended to demonstrate the process of computational design of novel derivatives.

Environmental Fate and Ecotoxicological Research on 2,2 Ethylenedioxydiphenol

Degradation Pathways and Kinetics of 2,2'-Ethylenedioxydiphenol in Environmental Compartments

No specific studies on the degradation pathways and kinetics of this compound were identified. While general principles of degradation for phenolic compounds exist, experimental data for this specific molecule are not available.

Hydrolysis Studies

No published research was found that specifically investigates the hydrolysis of this compound. Therefore, no data on its hydrolysis rate, half-life, or breakdown products under various pH and temperature conditions can be provided.

Photolytic Degradation under Simulated Solar Irradiation

There is no available research on the photolytic degradation of this compound under simulated solar irradiation. As a result, information regarding its quantum yield, phototransformation kinetics, and the identity of its photoproducts is currently unknown.

Biotic Transformation by Microbial Processes

Specific studies detailing the biotic transformation of this compound by microbial processes could not be located. Information on the microorganisms capable of degrading this compound, the enzymatic pathways involved, and the rate of biodegradation in different environmental matrices is not present in the available scientific literature.

Mobility and Distribution of this compound in Environmental Media

No specific data from studies on the mobility and distribution of this compound in environmental media were found.

Sorption and Desorption Dynamics in Soil and Sediment

There is a lack of published research on the sorption and desorption behavior of this compound in soil and sediment. Consequently, key parameters such as the soil organic carbon-water partitioning coefficient (Koc) and Freundlich or Langmuir sorption constants, which are essential for predicting its environmental distribution, have not been determined.

Volatilization from Water and Soil Surfaces

There is currently no available data or research on the volatilization potential of this compound from water or soil surfaces. The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant. Without experimental or estimated values for these properties for this compound, its potential to move from terrestrial and aquatic environments into the atmosphere cannot be determined.

Ecotoxicological Impact Assessment of this compound and its Metabolites

A critical gap exists in the scientific understanding of the ecotoxicological effects of this compound and any potential metabolites.

Effects on Aquatic Organisms

There are no published studies on the toxicity of this compound to aquatic organisms. Standard ecotoxicological tests on representative species such as fish, invertebrates (e.g., Daphnia), and algae are necessary to determine the acute and chronic effects of this compound on aquatic ecosystems. Without such data, it is not possible to assess its potential risk to aquatic life.

Impact on Terrestrial Organisms and Non-Target Species

Similarly, no research is available on the impact of this compound on terrestrial organisms. To understand its potential effects on soil-dwelling organisms, plants, and other non-target species, studies on endpoints such as survival, growth, and reproduction in representative terrestrial species would be required.

Biochemical Interactions and Potential Biological Applications of 2,2 Ethylenedioxydiphenol Derivatives

Ligand-Biomolecule Interactions Involving 2,2'-Ethylenedioxydiphenol Scaffolds

The structural characteristics of this compound, particularly the presence of two phenolic hydroxyl groups and an ethylene (B1197577) dioxy bridge, make it an excellent precursor for synthesizing ligands capable of interacting with various biomolecules. These interactions are primarily non-covalent, involving hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Derivatives of this compound, especially Schiff base ligands, have demonstrated the potential to interact with proteins and enzymes. The imine group (C=N) in Schiff bases, along with the phenolic hydroxyl groups, can form hydrogen bonds with amino acid residues in the active or allosteric sites of proteins. The aromatic rings of the this compound scaffold can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

These interactions can lead to conformational changes in the protein, potentially modulating its biological activity. For instance, the binding of a this compound derivative to an enzyme could block the active site, preventing the substrate from binding and thereby inhibiting the enzyme's catalytic activity. researcher.liferesearcher.life This inhibition can be competitive, non-competitive, or mixed, depending on the binding site and the nature of the interaction. nih.gov Studies on similar phenolic Schiff base complexes have shown binding affinity for proteins like bovine serum albumin (BSA), indicating their potential to be transported and distributed throughout the body. nih.gov

Table 1: Potential Interactions of this compound Derivatives with Proteins and Enzymes
Type of InteractionInteracting Moiety on DerivativePotential Interacting Amino Acid ResiduesPotential Outcome
Hydrogen BondingPhenolic -OH, Imine N, Ether OSerine, Threonine, Aspartate, Glutamate, HistidineStabilization of ligand-protein complex
Hydrophobic InteractionsAromatic RingsLeucine, Isoleucine, Valine, PhenylalanineBinding to hydrophobic pockets
π-π StackingAromatic RingsPhenylalanine, Tyrosine, TryptophanEnhanced binding affinity
Van der Waals ForcesEntire ScaffoldAll proximal amino acidsGeneral, non-specific binding

The planar aromatic rings and potential for positive charges in metal complexes of this compound derivatives make them candidates for interaction with nucleic acids like DNA and RNA. unipa.it The primary modes of interaction are intercalation, groove binding, and electrostatic interactions with the phosphate (B84403) backbone.

Intercalation involves the insertion of the planar aromatic part of the molecule between the base pairs of the DNA double helix. This mode of binding can lead to significant distortion of the DNA structure, potentially interfering with replication and transcription processes. Groove binding, on the other hand, involves the fitting of the molecule into the major or minor groove of the DNA helix, which is a less disruptive form of interaction. nih.gov

Schiff base metal complexes derived from similar phenolic compounds have been shown to bind to DNA, and in some cases, even induce DNA cleavage, which is a property of interest for the development of anticancer agents. trdizin.gov.trias.ac.in The specific mode and affinity of binding depend on the size, shape, and charge of the this compound derivative and any coordinated metal ions. mdpi.com

Chelation of Biologically Relevant Metal Ions by this compound Derived Ligands

The two phenolic hydroxyl groups and the two ether oxygen atoms of the this compound scaffold provide an ideal arrangement for the chelation of metal ions. nih.govthepharmajournal.com When derivatized into Schiff bases, the imine nitrogens also become available for coordination, creating multidentate ligands that can form stable complexes with a variety of biologically relevant metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). nih.govnih.gov

The chelation process involves the formation of multiple coordinate bonds between the metal ion and the donor atoms of the ligand, resulting in a stable, ring-like structure known as a chelate. The stability of these metal complexes is crucial for their biological activity. By chelating metal ions, these ligands can influence processes such as enzymatic reactions where metal ions act as cofactors, or they can facilitate the transport of metal ions across biological membranes.

Table 2: Potential Metal Ion Chelation by this compound Derivatives
Derivative TypeDonor AtomsPotential Metal Ions ChelatedPotential Biological Significance
This compoundPhenolic O, Ether OFe(II/III), Cu(II), Zn(II)Modulation of metalloenzyme activity
Schiff Base DerivativesPhenolic O, Imine N, Ether OCo(II), Ni(II), Cu(II), Zn(II)Antimicrobial, anticancer activities

Integration of this compound Moieties into Bioactive Molecules

The this compound core can serve as a versatile building block for the synthesis of more complex bioactive molecules. nih.govresearchgate.netmdpi.comijmm.ird-nb.info Its structure allows for the introduction of various functional groups at the phenolic positions or through the formation of derivatives like Schiff bases, which can then be further modified.

For example, by reacting this compound with different aldehydes or ketones, a library of Schiff base ligands can be generated. These ligands can then be complexed with various metal ions to create a diverse range of metallodrugs with potential therapeutic applications. thepharmajournal.comresearchgate.netmdpi.com Furthermore, the phenolic hydroxyl groups can be used as handles for attaching other pharmacophores or for polymerization to create larger, multifunctional molecules. nih.gov

Potential Applications in Biomaterials and Bioelectronics (e.g., Polymer-based systems)

The structure of this compound makes it a suitable monomer for the synthesis of polymers with potential applications in biomaterials and bioelectronics. nih.gov Polymerization can occur through the phenolic hydroxyl groups, leading to the formation of polyesters or polyethers. The resulting polymers may possess desirable properties such as thermal stability and the ability to coordinate with metal ions.

These polymers could be explored for use in drug delivery systems, as coatings for medical devices, or as scaffolds for tissue engineering. mdpi.comsigmaaldrich.commdpi.com In the field of bioelectronics, the incorporation of redox-active metal complexes of this compound derivatives into a polymer matrix could lead to the development of novel biosensors.

For any material to be used in a biomedical application, it must be biocompatible, meaning it does not elicit an adverse response from the host's biological system. nih.govnih.govscispace.comspecialchem.com Therefore, any polymer derived from this compound intended for biomedical use would need to undergo rigorous biocompatibility testing.

Biocompatibility is assessed through a series of in vitro and in vivo tests that evaluate factors such as cytotoxicity, inflammation, and immune response. researchgate.net The biocompatibility of a polymer is influenced by its chemical composition, surface properties, and degradation products. nih.gov For polymers containing this compound, it would be crucial to assess the leaching of any unreacted monomer or degradation products and their potential toxicity.

Conductive Polymer Systems for Biosensing Applications of this compound Derivatives

A comprehensive review of scientific literature reveals a significant gap in research concerning the application of this compound and its derivatives in the development of conductive polymer systems for biosensing applications. While the broader field of conductive polymers and their use in biosensors is well-established, with numerous studies on materials like polyaniline, polypyrrole, and poly(3,4-ethylenedioxythiophene) (PEDOT), specific research into polymers derived from this compound for this purpose appears to be absent from published works.

Electrochemical biosensors often rely on the unique properties of conductive polymers, such as their ability to facilitate electron transfer, provide a biocompatible matrix for enzyme immobilization, and offer a platform for various signal transduction mechanisms. These polymers can be synthesized with tailored chemical, electrical, and structural properties to enhance the sensitivity, selectivity, and stability of biosensors.

The potential for a polymer based on this compound to function as a conductive material in a biosensor would depend on several factors, including its ability to be electrochemically polymerized into a stable and conductive film. The presence of phenol (B47542) groups in the monomer structure suggests the possibility of electropolymerization, a common method for creating polymer films on electrode surfaces. However, the resulting polymer's conductivity would be a critical determinant of its suitability for biosensing applications that require efficient charge transport.

In the absence of direct research on poly(this compound), it is not possible to provide specific details on its biochemical interactions or to present data on its performance in biosensing systems. The development of such a biosensor would first require foundational research into the synthesis and characterization of the polymer, including its electrical conductivity, electrochemical behavior, and stability. Subsequently, studies would be needed to investigate its interaction with biological molecules and its efficacy in detecting specific analytes.

Table of Research Findings on Conductive Polymer Systems Based on this compound Derivatives for Biosensing Applications

Polymer DerivativeAnalyteDetection MethodLimit of Detection (LOD)Linear RangeReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableN/A

As of the latest literature search, no specific research data is available for biosensing applications of conductive polymers derived from this compound.

Future research in this area could explore the synthesis of conductive polymers from this compound and its derivatives. Such studies would need to systematically investigate the electropolymerization conditions and characterize the resulting polymers' properties. If a stable and conductive polymer can be formed, subsequent research could focus on its integration into biosensor platforms, including the immobilization of biorecognition elements and the evaluation of its analytical performance for various target analytes. Without such foundational research, the potential of this compound in the field of conductive polymer-based biosensors remains unexplored.

Future Research Directions and Emerging Paradigms for 2,2 Ethylenedioxydiphenol

Multi-Omics Approaches in Environmental and Biological Studies of 2,2'-Ethylenedioxydiphenol

The advent of multi-omics technologies—encompassing genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the intricate interactions of this compound with living organisms and the environment. mdpi.com By simultaneously analyzing multiple layers of biological information, researchers can move beyond single-endpoint studies to build a comprehensive picture of the compound's mechanism of action and its ecological footprint.

In environmental science, multi-omics can elucidate the pathways of microbial degradation of this compound in soil and aquatic systems. This involves identifying the specific genes and enzymes that microorganisms employ to break down the compound, as well as the resulting metabolic byproducts. Such studies are crucial for assessing its persistence, bioavailability, and potential for bioaccumulation in the environment. rutgers.edurutgers.edu

In biological studies, these approaches can reveal the cellular and molecular responses to this compound exposure. For instance, transcriptomics can identify genes whose expression is altered, proteomics can reveal changes in protein levels and post-translational modifications, and metabolomics can uncover shifts in metabolic pathways. researchgate.netmdpi.com Integrating these datasets can help identify key biological pathways affected by the compound, analogous to studies on other phenolic compounds like bisphenol A (BPA), which is known to interact with estrogen receptors and influence various physiological processes. nih.govnih.gov This integrated analysis provides a holistic view of the compound's biological activity. mdpi.com

A hypothetical study design integrating these approaches is outlined below.

Table 9.1. Hypothetical Multi-Omics Study Design for this compound
Omics LayerObjectiveMethodologyExpected Outcome
Transcriptomics Identify genes and pathways affected by exposure.RNA-Sequencing (RNA-Seq) of exposed cell lines or organisms.A list of differentially expressed genes; identification of signaling pathways (e.g., endocrine, stress response).
Proteomics Characterize changes in the protein landscape.Mass Spectrometry-based proteomics (e.g., LC-MS/MS).Quantification of protein abundance changes; identification of post-translational modifications.
Metabolomics Analyze alterations in metabolic profiles.Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) analysis of biofluids or tissue extracts.Identification of altered endogenous metabolites and metabolic pathways; detection of compound degradation products.
Integrative Analysis Construct a comprehensive model of the compound's biological impact.Bioinformatic tools and network biology approaches.A systems-level understanding of the mechanism of action, linking gene expression to protein function and metabolic changes.

Artificial Intelligence and Machine Learning for Predictive Modeling in this compound Research

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict key physicochemical properties such as water solubility, octanol-water partition coefficient (logP), boiling point, and vapor pressure. nih.gov These models use molecular descriptors derived from the compound's structure to forecast its behavior in various environmental compartments, which is essential for exposure and risk assessment modeling. nih.govnih.gov

Table 9.2. Predictive Modeling Approaches for this compound Research
Modeling ApproachTarget Property/ActivityPotential ML AlgorithmApplication in Research
QSPR Modeling Physicochemical properties (e.g., logP, water solubility).Multiple Linear Regression (MLR), Partial Least Squares (PLS). nih.govPredicting environmental fate and transport.
QSAR Modeling Biological activity (e.g., receptor binding affinity).Random Forest, Support Vector Machines (SVM). nih.govScreening for potential bioactivity and guiding experimental studies.
Molecular Docking Interaction with specific proteins (e.g., enzymes, receptors).N/A (Physics-based simulation).Investigating potential mechanisms of action at a molecular level.
Deep Learning Complex property prediction, de novo design.Artificial Neural Networks (ANNs), Convolutional Neural Networks (CNNs). nih.govPredicting novel properties and designing derivatives with desired functionalities.

Exploration of this compound in Advanced Functional Materials

The unique molecular architecture of this compound, featuring two phenolic hydroxyl groups linked by an ethylene (B1197577) dioxy bridge, makes it an attractive building block for the synthesis of advanced functional materials. wikipedia.org Research in this area focuses on leveraging this structure to create polymers and other materials with novel or enhanced properties for a variety of applications. wiley.comresearch.comresearchgate.net

The presence of two phenol (B47542) moieties suggests that this compound can act as a monomer in polymerization reactions. It could be used to synthesize new types of polyesters, polycarbonates, or epoxy resins. The flexible ethylene dioxy linker could impart unique properties to these polymers, such as improved thermal stability, specific optical characteristics, or enhanced solubility, distinguishing them from polymers made from more rigid diphenols like bisphenol A.

Potential applications for such novel materials are broad, ranging from high-performance plastics and coatings to more specialized uses in electronics and biomedicine. mdpi.com For example, polymers incorporating this compound could be explored for use as dielectric materials in capacitors, as components in liquid crystal displays, or as biocompatible materials for medical devices. The exploration of this compound in materials science opens a promising avenue for creating next-generation materials with tailored functionalities. elsevierpure.com

Table 9.3. Potential Advanced Functional Materials Derived from this compound
Material ClassSynthesis ApproachPotential PropertiesPotential Applications
Polyesters/Polycarbonates Polycondensation with diacids or phosgene (B1210022) derivatives.High thermal stability, optical clarity, specific refractive index.Optical lenses, engineering plastics, electronic substrates.
Epoxy Resins Reaction with epichlorohydrin (B41342) followed by curing.Enhanced flexibility, strong adhesion, chemical resistance.Advanced composites, adhesives, protective coatings.
Polyurethanes Reaction with diisocyanates to form polyols for polyurethane synthesis.Tailorable elasticity, abrasion resistance.Elastomers, foams, biomedical materials. researchgate.net
Metal-Organic Frameworks (MOFs) Use as an organic linker to coordinate with metal ions.High porosity, specific catalytic activity.Gas storage, separation, catalysis.

Sustainable Synthesis and Circular Economy Principles for this compound Production

In line with the global shift towards environmental stewardship, future research into this compound must prioritize sustainable production methods. This involves integrating the principles of green chemistry and the circular economy into its synthesis and lifecycle. pharmacyjournal.org The goal is to develop processes that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. mdpi.comjddhs.comnih.gov

Green chemistry approaches to synthesizing this compound could include the use of biocatalysis, where enzymes replace traditional chemical catalysts to perform reactions under milder and more selective conditions. mdpi.com Other strategies involve employing greener solvents like water or supercritical CO₂, or developing solvent-free reaction conditions. jddhs.comsemanticscholar.org Microwave-assisted and continuous flow processing are innovative techniques that can reduce energy consumption and reaction times. mdpi.comjddhs.com

The principles of a circular economy—eliminating waste, circulating materials, and regenerating nature—provide a broader framework for the compound's lifecycle. ellenmacarthurfoundation.orgellenmacarthurfoundation.org This could mean sourcing starting materials from renewable biomass instead of fossil fuels. pharmacyjournal.org It also involves designing this compound-based products, such as the functional materials discussed previously, for durability, reuse, and recyclability. researchgate.netbasf.com By adopting these principles, the production and use of this compound can be aligned with a sustainable, low-carbon future. europa.eu

Table 9.4. Application of Green Chemistry Principles to this compound Synthesis
Green Chemistry PrincipleTraditional ApproachSustainable AlternativeEnvironmental Benefit
Prevent Waste Stoichiometric reagents, leading to byproducts.Catalytic reactions with high atom economy. jddhs.comMinimizes the generation of chemical waste.
Safer Solvents & Auxiliaries Use of volatile organic compounds (VOCs).Water, bio-based solvents, or solvent-free conditions. semanticscholar.orgReduces pollution and health hazards.
Design for Energy Efficiency High-temperature, long-duration reactions.Microwave-assisted synthesis, flow chemistry. jddhs.comLowers energy consumption and carbon footprint.
Use of Renewable Feedstocks Petroleum-based starting materials.Derivatives from biomass (e.g., lignin, cellulose).Reduces reliance on finite fossil fuels. pharmacyjournal.org
Catalysis Use of harsh, non-recyclable catalysts.Biocatalysts (enzymes), recyclable heterogeneous catalysts. mdpi.comIncreases reaction efficiency and reduces waste.

Q & A

Q. How can researchers optimize the synthesis of 2,2'-Ethylenedioxydiphenol to maximize yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For diol derivatives, catalysts like sulfuric acid or Lewis acids (e.g., FeCl₃) are commonly tested. Solvent polarity (e.g., ethanol vs. dichloromethane) and temperature (80–120°C) significantly influence cyclization efficiency. For example, analogous diols in the Kanto Reagents catalog (e.g., 1,6-Hexanediol) use reflux conditions with acid catalysts to achieve >80% yields . A stepwise approach includes:

Screening catalysts (acidic vs. basic).

Monitoring reaction progress via TLC or HPLC.

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
A comparative table for optimization is recommended:

CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
H₂SO₄Ethanol807598.5
FeCl₃Dichloromethane406295.0

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural elucidation requires a combination of techniques:
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups.
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and ethylene-dioxy protons (δ 3.8–4.5 ppm) distinguish substitution patterns. For example, 3,4′-Dihydroxyflavone in uses δ 6.2–7.8 ppm for aromatic protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂O₄: expected m/z 244.0736).
  • X-ray Crystallography : Resolves stereochemistry for crystalline derivatives.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic properties (e.g., ΔfH) of this compound?

  • Methodological Answer : Discrepancies in formation enthalpy (ΔfH) often arise from computational vs. experimental methods. For gas-phase data (e.g., C₂H₂O₂ isomers in ), validate experimental ΔfH using bomb calorimetry and cross-check with DFT calculations (B3LYP/6-311+G(d,p)) . Key steps:

Compare experimental and computational ΔfH values.

Analyze solvent effects (e.g., solvation models for aqueous vs. nonpolar environments).

Reconcile outliers using error margins (±5 kJ/mol for DFT).
Example reconciliation table:

MethodΔfH (kJ/mol)Source
Bomb Calorimetry-450 ± 3Lab Data
DFT (Gas Phase)-438 ± 5Literature
COSMO-RS (Solvated)-445 ± 4Calculation

Q. What computational strategies are suitable for studying the reaction mechanisms of this compound in oxidative environments?

  • Methodological Answer : Density Functional Theory (DFT) is ideal for mechanistic insights. For example, study the oxidation pathway using:
  • Transition State Analysis : Locate saddle points for hydroxyl radical attack.
  • Solvent Models : Use SMD for aqueous phase simulations.
  • Kinetic Isotope Effects (KIE) : Validate H-atom abstraction steps.
    Reference thermochemical datasets (e.g., C₂H₂O₃ in ) to benchmark activation energies .

Q. How should researchers address discrepancies in catalytic efficiency when using this compound as a ligand?

  • Methodological Answer : Contradictions in catalytic performance (e.g., turnover frequency) require systematic analysis:

Control Experiments : Test ligand purity (HPLC) and metal-ligand stoichiometry.

Spectroscopic Monitoring : Use UV-Vis or EPR to detect intermediate species.

Statistical Analysis : Apply ANOVA to compare catalytic runs under identical conditions.
For example, emphasizes iterative data evaluation to identify outliers or procedural errors .

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., NMR shifts, yields) with error margins.
  • Figures : Use Arrhenius plots for kinetic studies or molecular orbital diagrams for DFT results.
  • Ethical Compliance : Follow protocols in for waste disposal and safety .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.